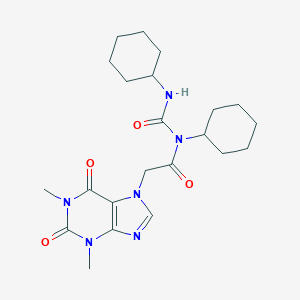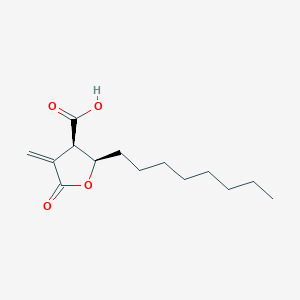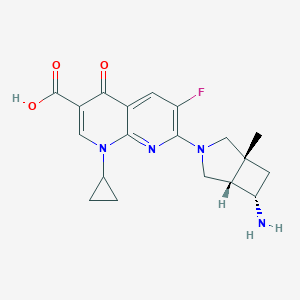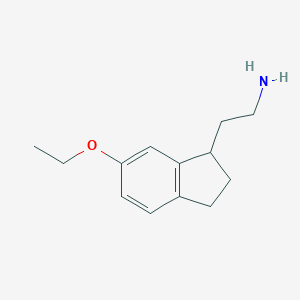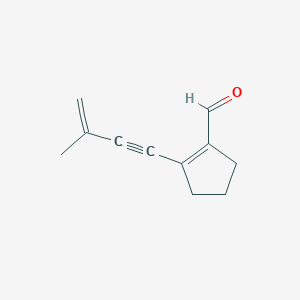
His-Cys-Lys-Phe-Trp-Trp
Overview
Description
His-Cys-Lys-Phe-Trp-Trp is a peptide sequence composed of six amino acids: histidine, cysteine, lysine, phenylalanine, tryptophan, and tryptophan. This compound is known for its role as an inhibitor of HIV-1 integrase, an enzyme crucial for the integration of viral DNA into the host genome . The molecular formula of this compound is C46H55N11O7S, and it has a molecular weight of 906.06 g/mol .
Mechanism of Action
Target of Action
The primary target of the compound His-Cys-Lys-Phe-Trp-Trp is the HIV-1 integrase . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for integrating the viral DNA into the host cell’s genome, a critical step in the replication of the virus .
Mode of Action
This compound acts as an inhibitor of the HIV-1 integrase . It inhibits the integrase-mediated 3′-processing and integration of HIV DNA . This prevents the integration of the viral DNA into the host cell’s genome, thereby disrupting the replication of the virus .
Biochemical Pathways
The compound affects the HIV replication pathway by inhibiting the action of the HIV-1 integrase . By preventing the integration of the viral DNA into the host cell’s genome, it disrupts the life cycle of the virus and prevents the production of new virus particles .
Result of Action
The inhibition of the HIV-1 integrase by this compound results in the disruption of the HIV life cycle . This prevents the replication of the virus and the production of new virus particles, which can help to control the spread of the virus within the host .
Biochemical Analysis
Biochemical Properties
His-Cys-Lys-Phe-Trp-Trp plays a significant role in biochemical reactions, particularly in inhibiting HIV integrase (IN)-mediated 3′-processing and integration of HIV DNA . It interacts with the enzyme HIV integrase, which is crucial for the life cycle of the HIV virus . The nature of these interactions involves the hexapeptide acting at or near the catalytic site of IN .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory action on HIV integrase. By inhibiting this enzyme, the hexapeptide prevents the integration of HIV DNA into the host cell’s genome . This can influence cell function by disrupting the viral life cycle and potentially preventing the spread of the virus within the organism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of His-Cys-Lys-Phe-Trp-Trp typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, and mass spectrometry is used for characterization .
Chemical Reactions Analysis
Types of Reactions
His-Cys-Lys-Phe-Trp-Trp can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: The histidine and lysine residues can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers or higher-order structures.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered side chains.
Scientific Research Applications
His-Cys-Lys-Phe-Trp-Trp has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in inhibiting HIV-1 integrase and its potential as an antiviral agent.
Medicine: Explored for therapeutic applications in treating HIV infections.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Comparison with Similar Compounds
Similar Compounds
His-Cys-Lys-Phe-Trp: A shorter peptide with similar inhibitory activity.
His-Cys-Lys-Phe-Trp-Trp-Trp: A longer peptide with potentially enhanced activity.
Uniqueness
This compound is unique due to its specific sequence and the presence of two tryptophan residues, which contribute to its binding affinity and inhibitory potency against HIV-1 integrase. The combination of histidine, cysteine, and lysine residues also provides unique chemical reactivity and binding properties .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H55N11O7S/c47-17-9-8-16-36(53-45(62)40(25-65)57-41(58)33(48)21-30-24-49-26-52-30)42(59)54-37(18-27-10-2-1-3-11-27)43(60)55-38(19-28-22-50-34-14-6-4-12-31(28)34)44(61)56-39(46(63)64)20-29-23-51-35-15-7-5-13-32(29)35/h1-7,10-15,22-24,26,33,36-40,50-51,65H,8-9,16-21,25,47-48H2,(H,49,52)(H,53,62)(H,54,59)(H,55,60)(H,56,61)(H,57,58)(H,63,64)/t33-,36-,37-,38-,39-,40-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHDAFCBITUNSR-CCMAZBEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC6=CN=CN6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC6=CN=CN6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H55N11O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433657 | |
| Record name | His-Cys-Lys-Phe-Trp-Trp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
906.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172546-75-7 | |
| Record name | His-Cys-Lys-Phe-Trp-Trp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the His-Cys-Lys-Phe-Trp-Trp peptide contribute to beer stability?
A1: The this compound peptide, while not naturally occurring in beer, showcases the significant antioxidant potential of thiol-containing compounds. The research primarily focuses on the reaction kinetics of various thiol compounds, including this peptide, with the 1-hydroxyethyl radical. [] This radical is a central intermediate in beer oxidation processes, which can lead to undesirable flavor changes. The study demonstrated that this compound exhibits a high reaction rate with the 1-hydroxyethyl radical (0.5 × 10⁹ L mol⁻¹ s⁻¹). [] This suggests that the peptide, and similar thiol-containing compounds, could act as radical scavengers, neutralizing the 1-hydroxyethyl radical and potentially slowing down beer oxidation. This contributes to maintaining the desired flavor profile of the beer over time.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B64304.png)
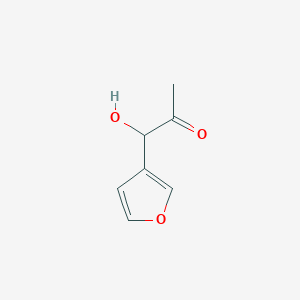
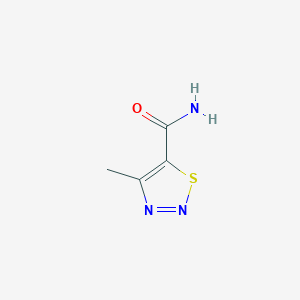
![4-Propyl-1H-benzo[d]imidazol-5-amine](/img/structure/B64308.png)
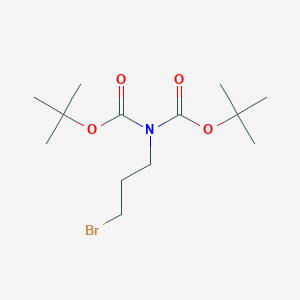
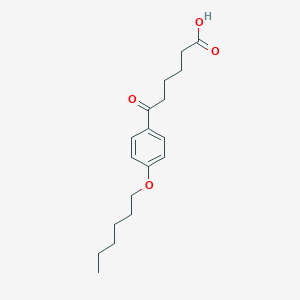
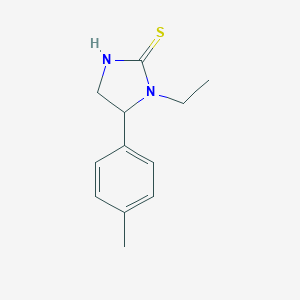
![6-Amino-1-[3-(cyclopentyloxy)-4-methoxybenzyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B64313.png)

